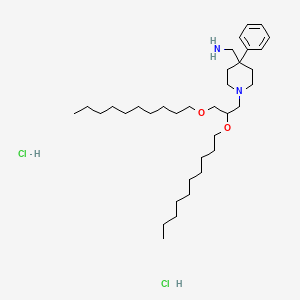

CP-46665 dihydrochloride

Description

Properties

CAS No. |

72618-10-1 |

|---|---|

Molecular Formula |

C35H66Cl2N2O2 |

Molecular Weight |

617.8 g/mol |

IUPAC Name |

[1-(2,3-didecoxypropyl)-4-phenylpiperidin-4-yl]methanamine;dihydrochloride |

InChI |

InChI=1S/C35H64N2O2.2ClH/c1-3-5-7-9-11-13-15-20-28-38-31-34(39-29-21-16-14-12-10-8-6-4-2)30-37-26-24-35(32-36,25-27-37)33-22-18-17-19-23-33;;/h17-19,22-23,34H,3-16,20-21,24-32,36H2,1-2H3;2*1H |

InChI Key |

XOUQIEMZGODLKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOCC(CN1CCC(CC1)(CN)C2=CC=CC=C2)OCCCCCCCCCC.Cl.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-aminomethyl-1-(2,3-bis(decyloxy)propyl)-4-phenylpiperidine CP 46665 CP 46665-1 CP-46,665 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CP-46665 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-46665 dihydrochloride is a lipoidal amine that has been identified as a potent inhibitor of key intracellular signaling kinases. Primarily, it functions as an inhibitor of Protein Kinase C (PKC), a crucial enzyme in signal transduction pathways regulating cell growth, differentiation, and apoptosis. Additionally, CP-46665 has been shown to inhibit Myosin Light Chain Kinase (MLCK), an enzyme pivotal for cell motility and contraction. Notably, it does not exhibit inhibitory activity against cAMP-dependent protein kinase (PKA). This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular targets, the downstream consequences of its inhibitory actions, and detailed experimental protocols for assessing its activity.

Core Mechanism of Action: Dual Inhibition of Protein Kinase C and Myosin Light Chain Kinase

The primary mechanism of action of this compound is the inhibition of phospholipid/Ca²⁺-dependent protein kinase, commonly known as Protein Kinase C (PKC)[1]. The inhibition of PKC by CP-46665 is competitive with the phospholipid cofactor phosphatidylserine, suggesting that CP-46665 interferes with the binding of this essential activator to the kinase[1].

In addition to its effects on PKC, CP-46665 also inhibits Myosin Light Chain Kinase (MLCK), another Ca²⁺-dependent kinase[1]. The dual inhibition of both PKC and MLCK suggests that CP-46665 can impact a broad range of cellular processes, from signal transduction and gene expression to cell shape and movement.

A key aspect of its specificity is the lack of effect on cyclic AMP-dependent protein kinase (PKA), indicating that CP-46665 is not a universal kinase inhibitor but targets specific branches of the kinome[1].

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibitory activity of CP-46665.

| Target Enzyme | Parameter | Value | Notes | Reference |

| Protein Kinase C (PKC) | IC₅₀ | 10 µM | Inhibition is reversed by phosphatidylserine. | [1] |

| Myosin Light Chain Kinase (MLCK) | Inhibition | Reported | Specific IC₅₀ value not available in the cited literature. | [1] |

| cAMP-dependent Protein Kinase (PKA) | Effect | None | No inhibition observed. | [1] |

Signaling Pathways and Downstream Effects

The inhibition of PKC and MLCK by CP-46665 has significant downstream consequences for cellular function.

Protein Kinase C (PKC) Signaling Pathway

PKC is a family of serine/threonine kinases that are central to many signal transduction cascades. Activated by diacylglycerol (DAG) and Ca²⁺, PKC isoforms phosphorylate a wide array of substrate proteins, leading to diverse cellular responses including proliferation, differentiation, apoptosis, and migration[2][3]. The role of different PKC isozymes in cancer is complex, with some acting as tumor promoters and others as suppressors[2][3].

By inhibiting PKC, CP-46665 can be expected to modulate these processes. For instance, inhibition of pro-proliferative PKC isoforms could lead to cell cycle arrest and a reduction in tumor growth. Conversely, inhibiting anti-apoptotic PKC isoforms could sensitize cancer cells to programmed cell death[2].

Myosin Light Chain Kinase (MLCK) Signaling Pathway

MLCK is a Ca²⁺/calmodulin-dependent kinase that phosphorylates the regulatory light chain of myosin II. This phosphorylation is a key step in enabling the interaction of myosin with actin filaments, thereby driving cellular contraction, migration, and cytokinesis[4][5]. Inhibition of MLCK can therefore be expected to impair cell motility and invasion, processes that are critical for cancer metastasis[4][6].

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of CP-46665's mechanism of action.

Protein Kinase C (PKC) Inhibition Assay

This protocol is based on a radiometric assay that measures the incorporation of ³²P from [γ-³²P]ATP into a substrate peptide.

-

Materials:

-

Purified PKC enzyme

-

This compound

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

Assay buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT

-

Lipid activator: Phosphatidylserine (PS) and Diacylglycerol (DAG) vesicles

-

[γ-³²P]ATP

-

10% Trichloroacetic acid (TCA)

-

Phosphocellulose paper (P81)

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, lipid activator, and PKC substrate peptide.

-

Add varying concentrations of CP-46665 or vehicle control to the reaction mixture.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding purified PKC enzyme.

-

After a brief pre-incubation, start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 10-20 minutes.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 10% TCA to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of CP-46665 and determine the IC₅₀ value.

-

Myosin Light Chain Kinase (MLCK) Inhibition Assay

A similar radiometric assay can be used to determine the inhibitory effect of CP-46665 on MLCK.

-

Materials:

-

Purified MLCK enzyme

-

This compound

-

Myosin light chain (MLC) as substrate

-

Assay buffer: 20 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mg/mL BSA

-

Calmodulin

-

[γ-³²P]ATP

-

10% Trichloroacetic acid (TCA)

-

P81 phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, MLC substrate, and calmodulin.

-

Add varying concentrations of CP-46665 or vehicle control.

-

Pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding purified MLCK enzyme.

-

Start the phosphorylation by adding [γ-³²P]ATP.

-

Incubate at 30°C for 15 minutes.

-

Stop the reaction and process the samples as described in the PKC assay protocol (steps 7-10).

-

cAMP-Dependent Protein Kinase (PKA) Activity Assay

To confirm the specificity of CP-46665, its effect on PKA should be assessed.

-

Materials:

-

Purified PKA catalytic subunit

-

This compound

-

PKA substrate peptide (e.g., Kemptide)

-

Assay buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂

-

cAMP

-

[γ-³²P]ATP

-

10% Trichloroacetic acid (TCA)

-

P81 phosphocellulose paper

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, Kemptide, and cAMP.

-

Add CP-46665 at a high concentration (e.g., 100 µM) or vehicle control.

-

Pre-incubate at 30°C for 5 minutes.

-

Initiate the reaction by adding the PKA catalytic subunit.

-

Start the phosphorylation by adding [γ-³²P]ATP.

-

Incubate at 30°C for 10 minutes.

-

Stop the reaction and process the samples as described in the PKC assay protocol (steps 7-10).

-

Compare the PKA activity in the presence and absence of CP-46665 to confirm the lack of inhibition.

-

Experimental Workflow

The following diagram illustrates a logical workflow for characterizing the mechanism of action of CP-46665.

Conclusion

This compound is a dual inhibitor of Protein Kinase C and Myosin Light Chain Kinase. Its ability to target these two key enzymes suggests a potential therapeutic role in diseases characterized by aberrant cell proliferation and migration, such as cancer. The provided experimental protocols and workflows offer a robust framework for further investigation into the cellular and physiological effects of this compound. Future studies should aim to determine the specific IC₅₀ for MLCK inhibition and to explore the differential effects of CP-46665 on various PKC isoforms to better understand its therapeutic potential and selectivity.

References

- 1. Inhibition of phospholipid/Ca2+-dependent protein kinase and phosphorylation of leukemic cell proteins by CP-46,665-1, a novel antineoplastic lipoidal amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein kinase C and cancer: what we know and what we do not - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Protein Kinase C Downstream of Growth Factor and Adhesion Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myosin light chain kinases: Division of work in cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to CP-46665 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-46665 dihydrochloride, also known as CP-46,665-1, is a synthetic lipoidal amine with demonstrated antineoplastic properties. Its primary mechanism of action involves the inhibition of key intracellular signaling enzymes, positioning it as a molecule of interest in cancer research. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activities, and relevant experimental protocols for this compound, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a piperidine derivative with a lipophilic character conferred by its two decyloxy side chains. This structure is crucial for its interaction with cellular membranes and its subsequent biological activity.

| Property | Value |

| IUPAC Name | 4-(Aminomethyl)-1-[2,3-bis(decyloxy)propyl]-4-phenylpiperidine dihydrochloride |

| Synonyms | CP-46,665-1 |

| Molecular Formula | C₃₅H₆₆Cl₂N₂O₂ |

| Molecular Weight | 617.8 g/mol |

| CAS Number | 72618-10-1 |

Mechanism of Action

CP-46665 exerts its biological effects primarily through the inhibition of specific protein kinases. The core of its mechanism is the modulation of signaling pathways that are often dysregulated in cancer cells.

Inhibition of Protein Kinase C (PKC)

CP-46665 is a potent inhibitor of the phospholipid/Ca²⁺-dependent protein kinase, commonly known as Protein Kinase C (PKC).[1] PKC is a family of serine/threonine kinases that play a critical role in various cellular processes, including proliferation, differentiation, and apoptosis.

The inhibition of PKC by CP-46665 is competitive with respect to the phospholipid cofactor phosphatidylserine, but not with Ca²⁺.[1] This suggests that CP-46665 interferes with the binding of essential lipid activators to the regulatory domain of PKC.

| Target | IC₅₀ |

| Protein Kinase C (PKC) | 10 µM[1] |

Inhibition of Myosin Light Chain Kinase (MLCK)

In addition to PKC, CP-46665 also inhibits myosin light chain kinase (MLCK), a Ca²⁺/calmodulin-dependent protein kinase.[1] MLCK is a key enzyme in the regulation of smooth muscle contraction and has been implicated in cell motility and cytoskeletal rearrangement, processes that are vital for cancer cell invasion and metastasis. The specific IC₅₀ for MLCK inhibition by CP-46665 is not well-documented in publicly available literature.

Specificity of Kinase Inhibition

CP-46665 demonstrates a degree of selectivity in its kinase inhibition profile. Notably, it does not inhibit cyclic AMP-dependent protein kinase (PKA), indicating that it does not act as a broad-spectrum kinase inhibitor.[1]

Biological Activities

The inhibitory effects of CP-46665 on PKC and MLCK translate into significant antineoplastic activity against a range of cancer cells.

Cytotoxicity in Leukemia and Solid Tumors

CP-46665 has been shown to inhibit the in vitro incorporation of tritiated thymidine in blasts from eight different human leukemias and cells from nine different human solid tumors.[2] This inhibition of DNA synthesis is a strong indicator of cytostatic or cytotoxic activity. The cytotoxic effects are dose- and time-dependent. For instance, the destruction of leukemic blasts is often observed at concentrations of ≥ 5 µg/mL with an incubation period of ≥ 48 hours, or at ≥ 10 µg/mL for ≥ 24 hours.[2] Cells from solid tumors may require slightly higher concentrations and longer incubation times for maximal effect.[2]

Cell Membrane Damage

The cytotoxic activity of CP-46665 is strongly correlated with damage to the cell membrane, as assessed by trypan blue dye exclusion assays.[2] Scanning electron microscopy has revealed a loss of cell surface features and severe destruction of the cell membrane in cells treated with the compound.[2]

Inhibition of Protein Phosphorylation in HL-60 Cells

In human promyelocytic leukemia (HL-60) cells, CP-46665 inhibits the phosphorylation of endogenous proteins by PKC.[1] This effect is observed both in the basal state and when PKC is stimulated by activators such as 12-O-tetradecanoylphorbol-13-acetate (TPA).[1]

Experimental Protocols

The following sections detail generalized protocols for assays relevant to the study of CP-46665. These are intended as a guide and may require optimization for specific experimental conditions.

Protein Kinase C (PKC) Inhibition Assay

This protocol is based on the measurement of the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate.

Materials:

-

Purified PKC enzyme

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

This compound (test inhibitor)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Phosphatidylserine and Diacylglycerol vesicles

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

Phosphoric acid (for washing)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, PKC substrate, and lipid vesicles.

-

Add varying concentrations of CP-46665 to the reaction mixture.

-

Initiate the reaction by adding purified PKC enzyme.

-

Start the phosphorylation reaction by the addition of [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of CP-46665 and determine the IC₅₀ value.

Myosin Light Chain Kinase (MLCK) Inhibition Assay

This protocol measures the phosphorylation of myosin light chain by MLCK.

Materials:

-

Purified MLCK enzyme

-

Myosin light chain (MLC) as substrate

-

Calmodulin

-

This compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂)

-

[γ-³²P]ATP

-

Trichloroacetic acid (TCA) or SDS-PAGE materials

-

Scintillation counter or autoradiography equipment

Procedure:

-

Prepare a reaction mixture containing assay buffer, MLC, and calmodulin.

-

Add varying concentrations of CP-46665.

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the reaction by adding purified MLCK enzyme and [γ-³²P]ATP.

-

Incubate at 30°C for a specified time.

-

Terminate the reaction by either precipitating the proteins with TCA or by adding SDS-PAGE loading buffer.

-

If using TCA precipitation, filter the precipitate and measure radioactivity.

-

If using SDS-PAGE, separate the proteins, and visualize the phosphorylated MLC by autoradiography or quantify the radioactivity in the corresponding band.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a common method to assess the cytotoxic effects of a compound on cultured cells.

Materials:

-

Cancer cell line of interest (e.g., HL-60)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of CP-46665 and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by CP-46665 and a general workflow for its evaluation.

Caption: Simplified Protein Kinase C (PKC) signaling pathway and the point of inhibition by CP-46665.

Caption: Myosin Light Chain Kinase (MLCK) activation pathway and the inhibitory action of CP-46665.

Caption: A general experimental workflow for the preclinical evaluation of CP-46665.

Synthesis

Conclusion

This compound is a lipoidal amine with significant antineoplastic activity, primarily driven by its inhibition of Protein Kinase C and Myosin Light Chain Kinase. Its ability to induce cytotoxicity and membrane damage in a variety of cancer cells makes it a valuable tool for cancer research and a potential lead compound for the development of novel anticancer therapeutics. Further studies are warranted to fully elucidate its therapeutic potential, including more detailed investigations into its pharmacokinetic and pharmacodynamic properties in vivo.

References

- 1. Inhibition of phospholipid/Ca2+-dependent protein kinase and phosphorylation of leukemic cell proteins by CP-46,665-1, a novel antineoplastic lipoidal amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of the alkyl-linked lipoidal amine 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine (CP-46,665) in cells from human tumors and leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CP-46665 Dihydrochloride: A Protein Kinase C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CP-46665 dihydrochloride, a lipoidal amine identified as an inhibitor of Protein Kinase C (PKC). This document collates available data on its chemical properties and biological activity, presents a detailed representative experimental protocol for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Compound Information

This compound is a synthetic, antineoplastic lipoidal amine. Its investigation has primarily focused on its ability to modulate the activity of key cellular signaling enzymes.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 4-(aminomethyl)-1-[2,3-bis(decyloxy)propyl]-4-phenylpiperidine;dihydrochloride |

| Synonyms | CP-46,665-1, CP 46665 |

| Molecular Formula | C₃₅H₆₆Cl₂N₂O₂ |

| Molecular Weight | 617.8 g/mol |

| CAS Number | 72618-10-1 |

| Appearance | Solid powder |

Biological Activity and Quantitative Data

CP-46665 has been identified as an inhibitor of Protein Kinase C, a family of serine/threonine kinases crucial in cellular signal transduction.

Table 2: Reported Biological Activity of CP-46665

| Target | Action | IC₅₀ | Notes | Reference |

| Protein Kinase C (PKC) | Inhibition | 10 µM | Inhibition is reversed by phosphatidylserine, but not by Ca²⁺. | [Helfman et al., 1987] |

| Myosin Light Chain Kinase (MLCK) | Inhibition | - | Qualitative inhibition reported. | [Helfman et al., 1987] |

| cAMP-dependent Protein Kinase (PKA) | No Inhibition | - | No significant effect observed. | [Helfman et al., 1987] |

Note: Specific inhibitory activity against individual PKC isozymes has not been extensively reported in publicly available literature.

Experimental Protocols

The following is a detailed, representative protocol for an in vitro Protein Kinase C inhibition assay, based on methodologies common during the period of CP-46665's initial characterization. This radioactive assay measures the incorporation of ³²P from [γ-³²P]ATP into a substrate peptide.

Protocol: In Vitro Protein Kinase C (PKC) Inhibition Assay (Radioactive Filter Binding)

3.1. Materials and Reagents:

-

Purified PKC: Partially purified from a suitable source (e.g., rat brain).

-

Substrate: Histone H1 or a specific peptide substrate for PKC.

-

[γ-³²P]ATP: Specific activity of >3000 Ci/mmol.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM CaCl₂.

-

Lipid Activator: 50 µg/mL phosphatidylserine and 5 µg/mL diacylglycerol sonicated in assay buffer.

-

This compound: Stock solution in an appropriate solvent (e.g., DMSO), with serial dilutions prepared.

-

Stopping Reagent: 75 mM phosphoric acid.

-

P81 Phosphocellulose Paper: Cut into 2 cm x 2 cm squares.

-

Scintillation Fluid and Counter.

3.2. Assay Procedure:

-

Prepare Reaction Mix: For each reaction, combine the following in a microcentrifuge tube on ice:

-

25 µL Assay Buffer

-

10 µL Lipid Activator

-

5 µL Substrate (e.g., Histone H1 at 1 mg/mL)

-

5 µL of diluted CP-46665 or vehicle control (for determining 0% and 100% activity).

-

5 µL of purified PKC enzyme.

-

-

Pre-incubation: Gently mix and pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate Reaction: Start the phosphorylation reaction by adding 10 µL of [γ-³²P]ATP (to a final concentration of 100 µM).

-

Incubation: Incubate the reaction at 30°C for 10 minutes.

-

Stop Reaction: Terminate the reaction by spotting 50 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.

-

Washing: Immediately place the P81 paper squares in a beaker containing 75 mM phosphoric acid. Wash three times for 5-10 minutes each with gentle stirring to remove unincorporated [γ-³²P]ATP. Perform a final wash with ethanol.

-

Drying: Air dry the P81 paper squares.

-

Quantification: Place each dry paper square into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

3.3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of CP-46665 relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

Visualizations: Signaling Pathways and Workflows

4.1. Protein Kinase C Signaling Pathway

The following diagram illustrates a canonical Protein Kinase C signaling pathway, which is a target of CP-46665.

Canonical PKC signaling pathway and the inhibitory action of CP-46665.

4.2. Experimental Workflow for Characterizing a Novel PKC Inhibitor

This diagram outlines a typical workflow for the preclinical characterization of a novel PKC inhibitor like CP-46665.

A logical workflow for the preclinical characterization of a PKC inhibitor.

Discussion and Future Directions

This compound has been identified as a micromolar inhibitor of Protein Kinase C.[1] Its characterization as a lipoidal amine suggests potential interactions with the lipid-dependent activation mechanism of conventional and novel PKC isozymes. The reversibility of its inhibitory action by phosphatidylserine further supports this hypothesis.[1] The lack of inhibition of PKA demonstrates a degree of selectivity, although its effect on other kinases, such as MLCK, indicates potential for off-target activities that should be considered in experimental design.[1]

For future research, a comprehensive profiling of CP-46665 against a panel of PKC isozymes (α, βI, βII, γ, δ, ε, η, θ, ζ, ι/λ) is crucial to determine its selectivity and potential therapeutic applications. Further cell-based assays are necessary to elucidate the downstream signaling consequences of PKC inhibition by CP-46665 and to validate its on-target effects. Investigating its impact on cellular processes regulated by PKC, such as proliferation, differentiation, and apoptosis, in various cell models would provide a more complete understanding of its biological function.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not for human or veterinary use. All experiments should be conducted in accordance with institutional and national safety guidelines.

References

Technical Guide: Antineoplastic Properties of CP-46665 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-46665 dihydrochloride, a lipoidal amine identified as 4-aminomethyl-1-[2,3-(di-n-decyloxy)-n-propyl]-4-phenylpiperidine dihydrochloride, has been investigated for its potential as an antineoplastic agent. This document provides a comprehensive technical overview of its mechanism of action, available quantitative data, and the experimental protocols utilized in its evaluation. The primary mode of action of CP-46665 is the inhibition of key cellular kinases, notably Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK). While demonstrating clear biochemical activity, its therapeutic efficacy in in-vivo models has been limited. This guide synthesizes the available data to provide a thorough understanding of the antineoplastic profile of this compound.

Introduction

CP-46665 is a synthetic lipoidal amine that has been explored for its anticancer properties. Its mechanism of action is centered on the inhibition of calcium-dependent signaling pathways, which are often dysregulated in cancer cells, leading to uncontrolled proliferation and survival. Specifically, CP-46665 targets Protein Kinase C, a crucial regulator of cell growth and differentiation, and Myosin Light Chain Kinase, an enzyme involved in cell motility and division.

Chemical Properties

-

IUPAC Name: 4-Aminomethyl-1-(2,3-bis(decyloxy)propyl)-4-phenylpiperidine dihydrochloride

-

Molecular Formula: C₃₅H₆₆N₂O₂ · 2HCl

-

Chemical Structure: (A chemical structure diagram would be placed here in a formal whitepaper)

Quantitative Data Summary

The known quantitative data for the antineoplastic activity of this compound is summarized in the table below.

| Target Enzyme | Assay Type | Cell Line/System | IC₅₀ | Reference |

| Protein Kinase C (PKC) | Enzyme Inhibition | Purified Enzyme | 10 µM | [1] |

Mechanism of Action: Signaling Pathway Inhibition

CP-46665 exerts its effects by interfering with critical signaling pathways that regulate cell proliferation, survival, and motility. The primary targets are Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK).

Inhibition of Protein Kinase C

CP-46665 is an inhibitor of the phospholipid/Ca²⁺-dependent protein kinase, commonly known as Protein Kinase C (PKC), with an IC₅₀ of 10 µM.[1] The inhibition of PKC by CP-46665 can be reversed by phosphatidylserine, but not by Ca²⁺.[1] This suggests that CP-46665 may compete with diacylglycerol (DAG), the endogenous activator of PKC, at the lipid-binding site of the enzyme. By inhibiting PKC, CP-46665 can disrupt the downstream signaling cascades that promote cell growth and survival in cancer cells.

Figure 1: Inhibition of the Protein Kinase C signaling pathway by CP-46665.

Inhibition of Myosin Light Chain Kinase

In addition to its effects on PKC, CP-46665 also inhibits Myosin Light Chain Kinase (MLCK), a calmodulin/Ca²⁺-dependent protein kinase.[1] MLCK is responsible for phosphorylating the regulatory light chain of myosin, a key step in initiating cellular contraction and motility. By inhibiting MLCK, CP-46665 can potentially interfere with cancer cell migration and invasion, processes that are critical for metastasis.

Figure 2: Inhibition of the Myosin Light Chain Kinase pathway by CP-46665.

In Vitro Antineoplastic Activity

Effects on Leukemic Cells

CP-46665 has been shown to inhibit the phosphorylation of endogenous proteins in HL-60 human promyelocytic leukemia cells.[1] This effect was observed both in the presence and absence of the PKC activator 12-O-tetradecanoylphorbol-13-acetate (TPA), indicating a direct inhibitory action on protein kinases within these cells.[1]

In Vivo Studies

Despite its in vitro activity, a study evaluating the therapeutic efficacy of CP-46665 in rodent and human tumor models growing in nude mice showed a lack of significant antineoplastic activity. The compound was tested against 3-Lewis lung carcinoma, methylnitrosourea (MNU)-induced rat mammary carcinomas, and two human non-seminomatous germ cell tumor cell lines (H 12.1 and H 12.7). In these models, CP-46665 failed to demonstrate therapeutic efficacy at doses up to and exceeding the lethal dose for 10% of the treated animals (LD₁₀).

Experimental Protocols

Protein Kinase C (PKC) Inhibition Assay

-

Enzyme Source: Purified phospholipid/Ca²⁺-dependent protein kinase.

-

Substrate: Histone H1.

-

Reaction Mixture: The standard assay mixture (0.2 ml) contained 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM CaCl₂, 5 µg phosphatidylserine, 0.1 µg diolein, 40 µg histone H1, and the enzyme preparation.

-

Inhibitor: CP-46665 was dissolved in dimethyl sulfoxide (DMSO) and added to the reaction mixture. The final concentration of DMSO did not exceed 1%.

-

Reaction Initiation: The reaction was initiated by the addition of [γ-³²P]ATP (20 nmol, specific activity 100-200 cpm/pmol).

-

Incubation: The reaction mixture was incubated for 5 minutes at 30°C.

-

Termination and Measurement: The reaction was terminated by the addition of 1 ml of 25% trichloroacetic acid. The radioactivity incorporated into the protein was determined by scintillation counting.

References

The Potential Role of CP-46665 Dihydrochloride in Antimetastatic Activity: A Mechanistic Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metastasis remains a primary driver of cancer-related mortality, creating a critical need for novel therapeutic agents that can inhibit this complex process. CP-46665 dihydrochloride, a lipoidal amine, has been identified as a potential antineoplastic agent with putative antimetastatic properties. This technical whitepaper provides a comprehensive overview of the known mechanisms of action of CP-46665, focusing on its role as an inhibitor of key cellular kinases involved in metastatic dissemination. While specific quantitative data on the antimetastatic efficacy of CP-46665 is limited in publicly available literature, this guide elucidates its potential based on its established biochemical targets: Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK). This document summarizes the foundational data, proposes the signaling pathways likely affected, and provides standardized experimental protocols for evaluating the antimetastatic potential of this and similar compounds.

Introduction to this compound

CP-46665 is a lipoidal amine that has been investigated for its antineoplastic properties. Early research identified it as an inhibitor of phospholipid/Ca2+-dependent protein kinase, commonly known as Protein Kinase C (PKC).[1] The inhibition of such a critical signaling node suggests a potential for broader anticancer effects, including the interference with the metastatic cascade.

Mechanism of Action: Targeting Key Kinases

The primary proposed mechanism for the antimetastatic activity of CP-46665 revolves around its inhibition of two key enzymes: Protein Kinase C (PKC) and Myosin Light Chain Kinase (MLCK).[1]

Inhibition of Protein Kinase C (PKC)

PKC is a family of serine/threonine kinases that are central to signal transduction pathways regulating cell growth, proliferation, and apoptosis.[2] Several PKC isoforms have been implicated in promoting cancer cell invasion and metastasis.[3][4][5][6][7] CP-46665-1 has been shown to inhibit PKC with a specific potency.[1]

Quantitative Data on PKC Inhibition

| Compound | Target | IC50 | Reference |

| CP-46665-1 | Phospholipid/Ca2+-dependent protein kinase (Protein Kinase C) | 10 µM | [1] |

Table 1: In vitro inhibitory concentration of CP-46665-1 against Protein Kinase C.[1]

The inhibition of PKC by CP-46665 is a critical finding, as PKC activation is linked to various aspects of metastasis, including the epithelial-to-mesenchymal transition (EMT), increased cell motility, and degradation of the extracellular matrix.[3][4]

Inhibition of Myosin Light Chain Kinase (MLCK)

In addition to its effects on PKC, CP-46665 also inhibits Myosin Light Chain Kinase (MLCK), a calmodulin/Ca2+-dependent protein kinase.[1] MLCK plays a crucial role in regulating actomyosin contractility, a fundamental process for cell migration.[8] By phosphorylating the regulatory light chain of myosin II, MLCK enables the contraction of the actin cytoskeleton, which is necessary for the dynamic changes in cell shape and movement required for invasion and metastasis.[8][9] The inhibition of MLCK by CP-46665 would therefore be expected to impair cancer cell motility.

Signaling Pathways and Logical Relationships

The antimetastatic potential of CP-46665 can be visualized through its impact on key signaling pathways that govern cell migration and invasion.

Caption: Proposed mechanism of action for the antimetastatic activity of CP-46665.

Experimental Protocols for Assessing Antimetastatic Activity

The following are detailed methodologies for key experiments that could be employed to validate and quantify the antimetastatic effects of this compound.

In Vitro Assays

4.1.1. Cell Migration (Wound Healing) Assay

This assay provides a straightforward method to assess the effect of a compound on cancer cell motility.

Caption: Workflow for a wound healing cell migration assay.

-

Protocol:

-

Seed cancer cells in a 6-well plate and grow to confluence.

-

Create a linear scratch in the monolayer using a sterile p200 pipette tip.

-

Wash with PBS to remove dislodged cells.

-

Add fresh media containing various concentrations of this compound or a vehicle control.

-

Capture images of the scratch at time 0 and after a set time period (e.g., 24 hours).

-

Quantify the area of the scratch at both time points to determine the rate of cell migration into the wound.

-

4.1.2. Cell Invasion (Boyden Chamber) Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.

Caption: Workflow for a Boyden chamber cell invasion assay.

-

Protocol:

-

Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size).

-

In the lower chamber, add media containing a chemoattractant (e.g., 10% FBS).

-

In the upper chamber, add serum-free media containing cancer cells and various concentrations of this compound or a vehicle control.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top of the insert with a cotton swab.

-

Fix and stain the cells that have invaded to the bottom of the insert.

-

Count the number of stained cells in several microscopic fields to quantify invasion.

-

In Vivo Metastasis Model

An in vivo model is essential to confirm the antimetastatic potential of a compound in a physiological context.

-

Protocol:

-

Inject metastatic cancer cells (e.g., 4T1 murine breast cancer cells) into the mammary fat pad of immunocompetent mice.

-

Once primary tumors are established, randomize mice into treatment and control groups.

-

Administer this compound or a vehicle control systemically (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.

-

Monitor primary tumor growth and the overall health of the animals.

-

At the end of the study, euthanize the mice and harvest the lungs and other potential metastatic sites.

-

Count the number of metastatic nodules on the surface of the lungs.

-

Histologically confirm the presence of metastatic lesions.

-

Caveats and Future Directions

It is important to note that one study reported a lack of therapeutic efficacy for CP-46665 in certain rodent tumor models and human non-seminomatous germ cell tumors in nude mice. This highlights the need for further investigation to understand the specific cancer types and contexts in which CP-46665 may be effective.

Future research should focus on:

-

Conducting comprehensive in vitro and in vivo studies to generate quantitative data on the antimetastatic effects of CP-46665 across a panel of cancer cell lines.

-

Elucidating the specific PKC isoforms inhibited by CP-46665.

-

Investigating the downstream effects of PKC and MLCK inhibition by CP-46665 on the expression of genes and proteins involved in metastasis.

-

Exploring potential synergistic effects of CP-46665 with other anticancer agents.

Conclusion

This compound presents a compelling profile as a potential antimetastatic agent due to its inhibitory action on Protein Kinase C and Myosin Light Chain Kinase. While direct evidence of its antimetastatic activity in vivo is currently limited, its known biochemical targets are well-established drivers of the metastatic cascade. The experimental frameworks provided in this guide offer a clear path for the further evaluation of CP-46665 and other compounds with similar mechanisms of action. Continued research into this and related lipoidal amines could pave the way for new therapeutic strategies to combat cancer metastasis.

References

- 1. Inhibition of phospholipid/Ca2+-dependent protein kinase and phosphorylation of leukemic cell proteins by CP-46,665-1, a novel antineoplastic lipoidal amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti‑metastatic activity of aromatic aminomethylidenebisphosphonates in a mouse model of 4T1 cell‑derived breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumoral and Antimetastatic Activity by Mixed Chelate Copper(II) Compounds (Casiopeínas®) on Triple-Negative Breast Cancer, In Vitro and In Vivo Models | MDPI [mdpi.com]

- 4. Use of Lipiodol as a drug-delivery system for transcatheter arterial chemoembolization of hepatocellular carcinoma: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Actin Cytoskeleton Polymerization and Focal Adhesion as Important Factors in the Pathomechanism and Potential Targets of Mucopolysaccharidosis Treatment [mdpi.com]

- 8. Cytoskeleton and cell adhesion molecules: critical targets of toxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in the Development of Antineoplastic Agents Derived from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CP-46665 Dihydrochloride

CAS Number: 72618-10-1

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and known mechanisms of CP-46665 dihydrochloride, a research chemical identified as an inhibitor of key cellular signaling enzymes. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound, systematically named 4-Aminomethyl-1-(2,3-bis(decyloxy)propyl)-4-phenylpiperidine dihydrochloride, is a lipoidal amine. While extensive peer-reviewed data on its physical properties are limited, information from suppliers indicates the following:

| Property | Value | Source(s) |

| CAS Number | 72618-10-1 | |

| Molecular Formula | C₃₅H₆₆Cl₂N₂O₂ | [1] |

| Molecular Weight | 617.82 g/mol | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| Solubility | Soluble in DMSO; Insoluble in water | |

| Storage | Store at -20°C for long-term stability |

Biological Activity and Mechanism of Action

CP-46665 is recognized as an inhibitor of specific protein kinases, playing a role in the modulation of cellular signaling pathways.

Inhibition of Protein Kinase C (PKC)

The primary characterized activity of CP-46665 is the inhibition of phospholipid/Ca²⁺-dependent protein kinase, commonly known as Protein Kinase C (PKC).[2]

-

Inhibitory Concentration: CP-46665 has been shown to inhibit PKC with an IC₅₀ (concentration causing 50% inhibition) of 10 µM.[2]

-

Mechanism of Inhibition: The inhibitory action of CP-46665 on PKC is reversed by the presence of phosphatidylserine, a key lipid cofactor for PKC activation. However, its inhibitory effect is not overcome by calcium ions (Ca²⁺).[2] This suggests that CP-46665 may interfere with the interaction of PKC with its lipid cofactors at the cell membrane. The compound was also found to inhibit PKC activity that was augmented by tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA), mezerein, or diolein.[2]

Inhibition of Myosin Light Chain Kinase (MLCK)

In addition to its effects on PKC, CP-46665 also demonstrates inhibitory activity against myosin light chain kinase (MLCK), a calmodulin/Ca²⁺-dependent protein kinase.[2] MLCK is a crucial enzyme in the regulation of smooth muscle contraction and other cellular processes involving the cytoskeleton.

Specificity

CP-46665 has been reported to be inactive against cyclic AMP-dependent protein kinase (PKA), indicating a degree of selectivity in its kinase inhibition profile.[2]

Signaling Pathway

The known interactions of CP-46665 with PKC and MLCK place it as a modulator of calcium-dependent signaling pathways.

Caption: Inhibition of PKC and MLCK signaling pathways by CP-46665.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively available in publicly accessible literature. The seminal work identifying its activity provides a basis for the methodologies used.

Protein Kinase C (PKC) Inhibition Assay (Hypothetical Workflow)

Based on the original findings, a likely experimental workflow to determine the IC₅₀ of CP-46665 against PKC would involve a radiometric assay.

Caption: A potential workflow for determining the IC₅₀ of CP-46665 against PKC.

Synthesis

Information regarding the chemical synthesis of this compound is not available in the public domain, including scientific literature and patent databases. The compound is available from commercial suppliers who likely employ proprietary synthetic routes.

Applications in Research

As an inhibitor of both PKC and MLCK, this compound can serve as a valuable tool for researchers investigating:

-

The role of PKC and MLCK in various cellular processes, including proliferation, differentiation, and apoptosis.

-

The contribution of calcium-dependent signaling pathways to disease states, such as cancer and inflammatory disorders.

-

The potential of dual PKC/MLCK inhibitors as therapeutic agents.

Given its characterization as an antineoplastic and antimetastatic agent in early studies, further investigation into its efficacy and mechanism in various cancer models may be warranted.[2]

Safety Information

A comprehensive safety profile for this compound is not publicly available. Standard laboratory safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Lipoidal Amines in Cancer Research: A Technical Guide for Drug Development Professionals

Abstract

Lipoidal amines, particularly cationic lipids, have emerged as a cornerstone in the development of advanced drug delivery systems for cancer therapy. Their unique ability to form complexes with nucleic acids and other therapeutic agents, facilitating their entry into cancer cells, has opened new avenues for targeted treatments. This technical guide provides an in-depth exploration of the role of lipoidal amines in cancer research, with a focus on their synthesis, formulation into liposomal nanoparticles, mechanisms of action, and therapeutic applications. We present a comprehensive overview of key experimental protocols, quantitative data on their efficacy, and a detailed look at the signaling pathways they modulate. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to Lipoidal Amines in Cancer Research

Lipoidal amines are amphiphilic molecules characterized by a hydrophobic lipid tail and a hydrophilic headgroup containing one or more amine functionalities. In the context of cancer research, the primary focus has been on cationic lipoidal amines, which possess a net positive charge at physiological pH. This positive charge is pivotal for their function, enabling electrostatic interactions with negatively charged molecules such as nucleic acids (DNA and RNA), thereby facilitating the formation of lipoplexes. These complexes can efficiently traverse the negatively charged cell membrane, a significant barrier to the intracellular delivery of many therapeutic agents.

The application of lipoidal amines in cancer therapy extends beyond simple drug delivery. Novel research has demonstrated that certain lipoidal amines possess intrinsic anti-tumor properties, capable of inducing apoptosis and modulating key signaling pathways within cancer cells. Their versatility has led to their use in a wide array of therapeutic strategies, including gene therapy, immunotherapy, and the targeted delivery of chemotherapeutic drugs.

Synthesis and Formulation of Lipoidal Amine-Based Nanoparticles

The efficacy of lipoidal amines is intrinsically linked to their chemical structure and their formulation into nanoparticle delivery systems, most commonly liposomes.

Synthesis of Key Lipoidal Amines

The synthesis of cationic lipids is a critical step in the development of effective delivery vehicles. Two of the most extensively studied and utilized lipoidal amines in cancer research are DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DC-Cholesterol (3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol).

Synthesis of DOTAP:

The synthesis of DOTAP can be achieved through a multi-step process, often starting from (S)-3-dimethylamino-1,2-propane diol. This intermediate is treated with oleoyl chloride to form the 1,2-dioleoyl-3-dimethylamino derivative. The final step involves methylation to produce the quaternary ammonium salt, DOTAP[1]. A simplified reaction scheme is presented below.

Caption: Simplified synthesis scheme for DOTAP.

Synthesis of DC-Cholesterol:

DC-Cholesterol can be synthesized through a straightforward reaction between cholesteryl chloroformate and N,N-dimethylethylenediamine in a suitable solvent like chloroform or dichloromethane[2][3].

Caption: Synthesis of DC-Cholesterol.

Formulation of Cationic Liposomes: The Thin-Film Hydration Method

The thin-film hydration method is a widely used and reproducible technique for preparing cationic liposomes[4][5][6]. This method involves dissolving the lipids in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous solution to form liposomes.

Experimental Protocol: Thin-Film Hydration for DOTAP/DOPE Liposomes

-

Lipid Preparation: Dissolve DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) and DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) in chloroform at a desired molar ratio (e.g., 1:1) in a round-bottom flask[7].

-

Film Formation: Evaporate the chloroform using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) to form a thin, uniform lipid film on the inner surface of the flask[4][6].

-

Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) by gentle rotation of the flask. The volume of the buffer will determine the final lipid concentration[4][6].

-

Sonication/Extrusion: To obtain unilamellar vesicles of a defined size, the resulting multilamellar vesicle suspension can be sonicated or extruded through polycarbonate membranes with a specific pore size (e.g., 100 nm)[5].

Caption: Workflow for the thin-film hydration method.

Physicochemical Characterization and Quantitative Efficacy

The therapeutic efficacy of lipoidal amine-based nanoparticles is heavily dependent on their physicochemical properties and their ability to inhibit cancer cell growth.

Physicochemical Properties

Key parameters such as particle size, polydispersity index (PDI), and zeta potential are critical for the in vivo performance of liposomal formulations.

| Liposome Formulation | Molar Ratio | Particle Size (nm) | Zeta Potential (mV) | Reference |

| DOTAP/Cholesterol | - | 128 | +66 | [8] |

| DC-Chol/DOPE | - | 150 - 400 | +30 to +50 | [9] |

| DOTAP/DOPE | 1:1 | ~200-250 | ~+50 (at N/P ratio > 5) | [10] |

| DOTMA/Cholesterol | - | 126 | +51 | [8] |

In Vitro Cytotoxicity: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various lipoidal amine formulations in different cancer cell lines.

| Lipoidal Amine Formulation | Cancer Cell Line | IC50 Value (µM) | Reference |

| ATRA-loaded DOTAP:Cholesterol (5:4) | A549 (Lung) | 0.78 | [11] |

| Paclitaxel-loaded PC/DOTAP | HUVEC | Varies with formulation | [12] |

| DC-Chol/DOPE | PC-3 (Prostate) | Dose-dependent cytotoxicity observed | [13] |

| Various liposomal formulations | HepG2, HCT116, MCF-7 | 16.1 - 41.9 | [14] |

In Vivo Tumor Growth Inhibition

Preclinical studies in animal models are crucial for evaluating the anti-tumor efficacy of lipoidal amine formulations.

| Liposomal Formulation | Animal Model | Tumor Type | Tumor Growth Inhibition (%) | Reference |

| Histidinylated Cationic Lipids | Syngeneic C57BL/6J mice | Melanoma | Significant inhibition observed | [15] |

| Doxorubicin-loaded liposomes | LLC-tumor bearing mice | Lewis Lung Carcinoma | Varies with lipid composition | [16] |

| MPL cationic liposomes + IL-12 | BALB/c mice | 4T1 Murine Breast Cancer | Significant suppression | [17] |

| Paclitaxel-loaded liposomes | C57BL/6 mice | Lung tumor | 31.5 - 32.7 (vs free drug) | [18] |

Mechanisms of Action: Modulation of Signaling Pathways

Lipoidal amines exert their anti-cancer effects not only through drug delivery but also by directly influencing cellular signaling pathways, primarily inducing apoptosis and modulating the MAPK/ERK pathway.

Induction of Apoptosis

Cationic liposomes have been shown to induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells. The process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of caspases, the executioners of apoptosis.

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Seed cancer cells in a 6-well plate and treat with the lipoidal amine formulation at various concentrations for a specified time (e.g., 24-48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caption: Simplified overview of apoptosis signaling pathways.

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a crucial signaling route that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Studies have shown that lipoidal amines like DOTAP can activate the MAPK/ERK pathway, leading to downstream cellular responses that can contribute to anti-tumor immunity[19].

Caption: The MAPK/ERK signaling pathway and a potential point of modulation by DOTAP.

Clinical Landscape

The translation of lipoidal amine-based therapies from preclinical research to clinical application is an active area of investigation. Several clinical trials are underway to evaluate the safety and efficacy of these novel delivery systems in cancer patients.

| Phase | Intervention | Condition | Status |

| Phase I/II | Autologous tumor mRNA-loaded liposome vaccine (DOTAP) | Melanoma | Recruiting |

| Phase II | Paclitaxel embedded in neutral and cationic lipids (EndoTAG-1) | Advanced Triple-Negative Breast Cancer | Completed |

| Phase I | Cationic liposome formulation containing IL-2 | Human Tumors | Preclinical studies completed |

Conclusion and Future Directions

Lipoidal amines have demonstrated immense potential in revolutionizing cancer therapy. Their role as versatile delivery vehicles for a wide range of therapeutic payloads, coupled with their intrinsic anti-tumor activities, positions them as a critical tool in the oncologist's arsenal. The ongoing research into novel lipoidal amine structures, improved formulation strategies, and a deeper understanding of their interactions with cellular machinery will undoubtedly lead to the development of more effective and targeted cancer treatments. Future efforts should focus on optimizing the therapeutic index of these delivery systems, minimizing off-target effects, and advancing the most promising candidates through rigorous clinical evaluation.

References

- 1. DOTAP: Structure, hydration, and the counterion effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20070238889A1 - Process for preparing dc-cholesterol - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Application of Pharmacokinetic and Pharmacodynamic Analysis to the Development of Liposomal Formulations for Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Barriers and Strategies of Cationic Liposomes for Cancer Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Physicochemical and pharmacokinetic characteristics of cationic liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MAPK-ERK Pathway [mdpi.com]

- 10. Cationic Liposomes Carrying siRNA: Impact of Lipid Composition on Physicochemical Properties, Cytotoxicity and Endosomal Escape - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Examples of Tumor Growth Inhibition Properties of Liposomal Formulations of pH-Sensitive Histidinylated Cationic Amphiphiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Enantiospecific adjuvant activity of cationic lipid DOTAP in cancer vaccine - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of CP-46665 Dihydrochloride on Myosin Light Chain Kinase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-46665, a lipoidal amine, has been identified as an inhibitor of Myosin Light Chain Kinase (MLCK), a crucial enzyme in the regulation of smooth muscle contraction and other cellular processes. This technical guide provides a comprehensive analysis of the available data on the effects of CP-46665 dihydrochloride on MLCK, including its inhibitory properties, the relevant signaling pathways, and plausible experimental methodologies for its characterization. Due to the limited availability of specific quantitative data for MLCK inhibition by CP-46665 in publicly accessible literature, this document draws upon the primary available source and contextualizes the information with general knowledge of kinase assay protocols from the relevant period.

Introduction to Myosin Light Chain Kinase (MLCK)

Myosin light chain kinase is a Ca²⁺/calmodulin-dependent protein kinase that plays a pivotal role in the regulation of smooth muscle contraction.[1][2] The canonical pathway for smooth muscle activation involves an increase in intracellular calcium concentration, which leads to the binding of calcium to calmodulin (CaM).[3] The Ca²⁺-CaM complex then activates MLCK.[3] Activated MLCK catalyzes the phosphorylation of the 20-kDa regulatory light chain of myosin II (MLC20) at Serine 19.[4] This phosphorylation event triggers a conformational change in the myosin head, enabling it to interact with actin filaments and initiate the cross-bridge cycling that results in muscle contraction.[4] The extent of MLC phosphorylation, and therefore the force of contraction, is determined by the balance between the activities of MLCK and myosin light chain phosphatase (MLCP), which dephosphorylates MLC20.[5]

This compound as a Kinase Inhibitor

CP-46665 is a novel antineoplastic lipoidal amine that has been shown to possess inhibitory activity against certain protein kinases.[6] The dihydrochloride salt is a common formulation for such compounds to improve solubility and stability.

Quantitative Data on Kinase Inhibition

The primary research identifying CP-46665 as a kinase inhibitor reported its effect on phospholipid/Ca²⁺-dependent protein kinase (Protein Kinase C) and myosin light chain kinase.[6] While a specific IC50 value for the inhibition of MLCK by CP-46665-1 is not provided in the available abstract, the study does offer a quantitative measure of its potency against Protein Kinase C.

| Kinase Target | Inhibitor | IC50 | Reference |

| Phospholipid/Ca²⁺-dependent protein kinase (Protein Kinase C) | CP-46665-1 | 10 µM | [6] |

| Myosin Light Chain Kinase (MLCK) | CP-46665-1 | Inhibition reported, specific IC50 not available in abstract | [6] |

Table 1: Summary of the inhibitory activity of CP-46665-1 on protein kinases.

The inhibition of Protein Kinase C by CP-46665-1 was found to be reversible by phosphatidylserine but not by Ca²⁺.[6] The compound was also noted to be ineffective against cyclic AMP-dependent protein kinase, suggesting a degree of selectivity.[6]

Signaling Pathway of MLCK and Inhibition by CP-46665

The activation of MLCK is a critical step in the signaling cascade leading to smooth muscle contraction. CP-46665 acts as an antagonist in this pathway by directly inhibiting the enzymatic activity of MLCK.

Caption: Signaling pathway of MLCK activation and its inhibition by CP-46665.

Experimental Protocols

While the specific protocol used to determine the inhibition of MLCK by CP-46665 is not detailed in the available literature, a standard in vitro kinase assay from that period would likely have been employed. A plausible methodology based on common practices is outlined below.

In Vitro MLCK Inhibition Assay (Hypothetical Protocol)

This protocol describes a radiometric filter binding assay, a common method for measuring kinase activity.

Materials:

-

Purified smooth muscle MLCK

-

Myosin light chains (MLC) as substrate

-

[γ-³²P]ATP (radiolabeled ATP)

-

This compound stock solution

-

Kinase reaction buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂, 1 µM Calmodulin)

-

Trichloroacetic acid (TCA) or phosphocellulose paper

-

Scintillation counter

Procedure:

-

Reaction Setup: Prepare reaction tubes on ice. To each tube, add the kinase reaction buffer, a known concentration of MLC substrate, and varying concentrations of this compound (or vehicle control).

-

Enzyme Addition: Add purified MLCK to each reaction tube.

-

Initiation of Reaction: Initiate the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 10-30 minutes) to allow for substrate phosphorylation.

-

Termination of Reaction: Stop the reaction by adding a solution like TCA to precipitate the proteins or by spotting the reaction mixture onto phosphocellulose paper which binds the phosphorylated substrate.

-

Washing: Wash the precipitated proteins or the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.

-

Quantification: Measure the amount of ³²P incorporated into the MLC substrate using a scintillation counter.

-

Data Analysis: Plot the percentage of MLCK activity against the concentration of this compound to determine the IC50 value.

Caption: A plausible experimental workflow for determining MLCK inhibition.

Discussion and Future Directions

The available evidence indicates that this compound is an inhibitor of myosin light chain kinase.[6] However, the lack of a specific IC50 value for MLCK in the primary literature highlights a significant gap in our understanding of its potency and selectivity. The reported IC50 of 10 µM for Protein Kinase C suggests that CP-46665 may have activity against multiple kinases.

For drug development professionals, further characterization of CP-46665 is essential. This would involve:

-

Determination of the IC50 for MLCK: Utilizing modern, non-radioactive kinase assay formats (e.g., ADP-Glo, FRET) to precisely quantify the inhibitory potency against MLCK.

-

Kinase Selectivity Profiling: Screening CP-46665 against a broad panel of kinases to understand its selectivity profile and identify potential off-target effects.

-

Mechanism of Inhibition Studies: Investigating whether the inhibition is ATP-competitive, non-competitive, or uncompetitive to inform medicinal chemistry efforts for optimization.

-

Cell-based Assays: Evaluating the effect of CP-46665 on MLC phosphorylation and smooth muscle contraction in cellular and tissue models to validate its in vitro activity.

Conclusion

This compound has been identified as an inhibitor of myosin light chain kinase, a key regulator of smooth muscle contraction. While quantitative data on its potency against MLCK is currently limited, its inhibitory effect on Protein Kinase C suggests it is a bioactive molecule with the potential to modulate cellular signaling pathways. Further detailed biochemical and cellular studies are required to fully elucidate its mechanism of action, potency, and selectivity, which will be critical for assessing its therapeutic potential.

References

- 1. Assay of myosin light chain kinase activity by high-performance liquid chromatography using a synthetic peptide as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemistry of Smooth Muscle Myosin Light Chain Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myosin Regulatory Light Chain Diphosphorylation Slows Relaxation of Arterial Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Myosin light chain kinase activation and calcium sensitization in smooth muscle in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of phospholipid/Ca2+-dependent protein kinase and phosphorylation of leukemic cell proteins by CP-46,665-1, a novel antineoplastic lipoidal amine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CP-46665 Dihydrochloride in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

CP-46665 is a synthetic lipoidal amine that has demonstrated significant antineoplastic properties. It functions primarily as an inhibitor of Protein Kinase C (PKC), a key enzyme in cellular signal transduction pathways that regulate cell growth, proliferation, and differentiation.[1] By targeting PKC, CP-46665 disrupts these pathways, leading to cytotoxicity in various cancer cell lines. Additionally, CP-46665 has been shown to inhibit myosin light chain kinase, suggesting a broader impact on cellular processes.[1] These application notes provide detailed protocols for the use of CP-46665 dihydrochloride in cell culture experiments to assess its cytotoxic effects and to study its mechanism of action.

Data Presentation

Quantitative Summary of this compound Activity

| Parameter | Value | Cell Line/System | Reference |

| IC50 (PKC Inhibition) | 10 µM | In vitro enzyme assay | [1] |

| Effective Cytotoxic Concentration (Leukemic Blasts) | ≥ 5 µg/mL (≥ 48h) | Human leukemic cells | |

| Effective Cytotoxic Concentration (Leukemic Blasts) | ≥ 10 µg/mL (≥ 24h) | Human leukemic cells |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protected microcentrifuge tubes

Protocol:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Reconstitution: Based on the information that CP-46665 is soluble in DMSO[2], prepare a high-concentration stock solution (e.g., 10 mM). To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO to the vial. For example, for 1 mg of this compound (Molecular Weight: 617.82 g/mol ), add 161.8 µL of DMSO.

-

Dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term use (days to weeks).[2]

Cell Culture and Treatment with this compound

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter)

-

96-well cell culture plates

-

This compound stock solution (from Protocol 1)

Protocol:

-

Cell Seeding:

-

For adherent cells, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium.

-

For suspension cells, directly collect the cells.

-

Perform a cell count and assess viability (e.g., using trypan blue exclusion).

-

Seed the cells into a 96-well plate at a predetermined optimal density. This density should be determined empirically for each cell line to ensure logarithmic growth throughout the experiment. A common starting point is 5,000-10,000 cells per well.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells) and recovery.

-

-

Preparation of Working Solutions:

-

Thaw an aliquot of the this compound stock solution.

-

Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. It is recommended to perform serial dilutions to cover a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value.

-

Important: To avoid precipitation of the compound, it is advisable to first dilute the DMSO stock solution in a small volume of medium before adding it to the final volume. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

-

-

Cell Treatment:

-

Carefully remove the existing medium from the wells (for adherent cells).

-

Add 100 µL of the prepared working solutions of this compound (or vehicle control) to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Assessment of Cytotoxicity using MTT Assay

Materials:

-

Treated cells in a 96-well plate (from Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

MTT Addition: At the end of the treatment period, add 10 µL of the MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution to each well.

-

Gently pipette up and down or place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability, from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

-

Signaling Pathways and Visualizations

Proposed Mechanism of Action of CP-46665

CP-46665 primarily exerts its effects through the inhibition of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that are central to many signaling cascades. Upon activation by diacylglycerol (DAG) and, for conventional isoforms, calcium, PKC phosphorylates a wide range of downstream substrates. Inhibition of PKC by CP-46665 is expected to disrupt these downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.

Key downstream pathways potentially affected by CP-46665 include:

-

MARCKS (Myristoylated Alanine-Rich C-Kinase Substrate): MARCKS is a major substrate of PKC. Its phosphorylation by PKC causes its translocation from the plasma membrane to the cytosol, which is important for regulating cytoskeletal organization and cell motility.[3][4] Inhibition of PKC by CP-46665 would likely prevent MARCKS phosphorylation.

-

Raf-1/MAPK Pathway: PKC can activate the Raf-1 kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which is crucial for cell proliferation and survival.[5][6][7] Inhibition of PKC could therefore lead to the suppression of the Raf-1/MAPK pathway.

-

NF-κB Pathway: PKC is also known to be involved in the activation of the NF-κB transcription factor, which plays a critical role in inflammation, immunity, and cell survival.[8][9][10][11][12] By inhibiting PKC, CP-46665 may suppress NF-κB activation.

Caption: Proposed signaling pathway inhibited by CP-46665.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines the key steps for determining the cytotoxic effects of this compound in a cell culture model.

Caption: Experimental workflow for assessing cytotoxicity.

References

- 1. Inhibition of phospholipid/Ca2+-dependent protein kinase and phosphorylation of leukemic cell proteins by CP-46,665-1, a novel antineoplastic lipoidal amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. The myristoylated alanine-rich C-kinase substrate (MARCKS) is sequentially phosphorylated by conventional, novel and atypical isotypes of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | X MARCKS the spot: myristoylated alanine-rich C kinase substrate in neuronal function and disease [frontiersin.org]

- 5. Regulation of Raf‐1 activation and signalling by dephosphorylation | The EMBO Journal [link.springer.com]

- 6. Activation of Raf-1 signaling by protein kinase C through a mechanism involving Raf kinase inhibitory protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protein kinase C alpha activates RAF-1 by direct phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 9. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review [frontiersin.org]

- 11. Regulation of Nuclear Factor κB (NF-κB) Transcriptional Activity via p65 Acetylation by the Chaperonin Containing TCP1 (CCT) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for CP-46665 Dihydrochloride in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-46665 dihydrochloride is a lipoidal amine that has been identified as a potent inhibitor of protein kinase C (PKC), a key enzyme in cellular signal transduction pathways.[1] Its inhibitory action on PKC and other calcium-dependent enzymes suggests its potential as an antineoplastic and antimetastatic agent.[1] In vitro studies have demonstrated its cytotoxic effects on a variety of human tumor and leukemia cell lines.[2] These application notes provide detailed protocols for utilizing this compound in common in vitro assays to assess its biological activity.

Mechanism of Action